![molecular formula C16H20ClN3O B4751061 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B4751061.png)
1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine
Overview
Description
1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Mechanism of Action
The exact mechanism of action of 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine is not fully understood. However, it is believed to work by inhibiting specific enzymes or pathways that are involved in the growth and development of cancer cells, bacteria, and viruses. In addition, it may have a neuroprotective effect by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, bacteria, and viruses. In addition, it has been shown to have a neuroprotective effect by reducing inflammation and oxidative stress in the brain. It may also have an effect on the immune system and metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been shown to have activity against cancer cells, bacteria, and viruses. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine. One area of interest is further exploration of its potential as a therapeutic agent for various diseases. This may involve optimizing the synthesis method and studying the compound's mechanism of action in more detail. In addition, there may be potential for developing new derivatives of this compound with improved activity and selectivity. Another area of interest is studying the compound's effects on the immune system and metabolism, which may have implications for the treatment of various diseases. Overall, further research is needed to fully understand the potential of this compound for scientific research.
Scientific Research Applications
1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine has been studied for its potential use in scientific research. One of the main areas of interest is its potential as a therapeutic agent for various diseases. This compound has been shown to have activity against cancer cells, bacteria, and viruses. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-12-5-4-8-20(10-12)11-16-18-15(19-21-16)9-13-6-2-3-7-14(13)17/h2-3,6-7,12H,4-5,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGNUNBNWQKDPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC(=NO2)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24798600 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{[3-(2-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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